molecular formula C14H22N2O2S B2680758 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea CAS No. 1235440-55-7

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea

Cat. No. B2680758
CAS RN: 1235440-55-7
M. Wt: 282.4
InChI Key: YNTNHZFDCAZLOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea (EPT) is a synthetic compound that has been studied for its potential applications in scientific research. It is a compound with a thiourea group, an ethoxypropyl group, and a methoxyphenylmethyl group. This molecule has been studied for its potential to interact with various biological molecules, including proteins and nucleic acids, and it has been used in a variety of scientific research applications.

Scientific Research Applications

Synthetic Pathways and Biological Activity

The compound 3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea is closely related to various thiourea derivatives that have been synthesized and studied for their potential in medicinal chemistry and materials science. While the exact compound of interest isn't directly mentioned in available literature, several related compounds provide a context for understanding the type of research and applications thiourea derivatives can have.

  • Synthesis and Molecular Properties : Thiourea derivatives have been synthesized for detailed study, including their structure-activity relationships, binding affinities, and potential as biologically active molecules. For example, the synthesis and characterization of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea involved detailed spectroscopic analysis and molecular docking studies, highlighting its interaction with DNA and potential cytotoxicity against cancer cell lines (Mushtaque et al., 2016).

  • Biological Activities : Several thiourea derivatives have shown varied biological activities, including antimicrobial, antifungal, and anticancer properties. For instance, novel thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore were synthesized and showed activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, indicating their potential as antimicrobial agents (Vikram et al., 2021).

  • Chemical Interactions and Stability : The interaction of thiourea derivatives with other chemical entities, such as metals and anions, has been explored to understand their stability, reactivity, and potential for forming complexes. Studies like the detailing of hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives offer insight into the chemical properties and reactivity of thioureas (Pérez-Casas & Yatsimirsky, 2008).

  • Material Science Applications : Beyond biomedical applications, thiourea derivatives have been investigated for their potential in material sciences, such as in the synthesis of novel polymers or as ligands in coordination chemistry, which could lead to new materials with unique properties.

properties

IUPAC Name

1-(3-ethoxypropyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-3-18-10-4-9-15-14(19)16-11-12-5-7-13(17-2)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTNHZFDCAZLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=S)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.